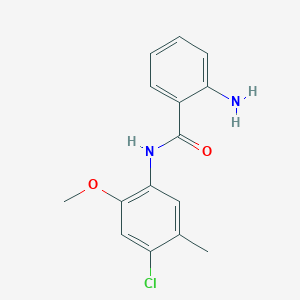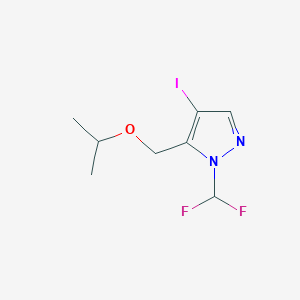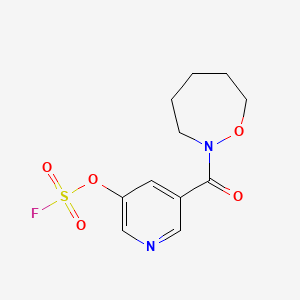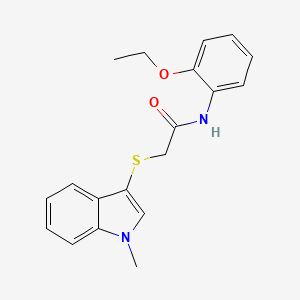
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
Molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and spectral properties.科学的研究の応用
Metabolism and Environmental Fate
Initial Metabolism of Acetochlor - Research on acetochlor, a related chloroacetamide herbicide, indicates its initial metabolism in plants involves conversion to thioether conjugates, suggesting that similar compounds might undergo comparable pathways, potentially affecting selective phytotoxicity and environmental persistence (Breaux, 1987).
Comparative Metabolism in Human and Rat Liver Microsomes - Studies comparing the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes could offer insights into the metabolic fate and potential toxicological risks of structurally related compounds. This research outlines the complex metabolic activation pathways leading to DNA-reactive products, highlighting the importance of understanding the metabolic transformations of acetamide derivatives (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
- Synthesis of Thiazoles and Their Fused Derivatives - Research on the synthesis of thiazoles from acetamide derivatives reveals potential antimicrobial applications. The study showcases how modifications to the acetamide structure can lead to compounds with significant antimicrobial properties, suggesting a pathway for the development of new antimicrobials (Wardkhan et al., 2008).
Pharmacological Evaluation and Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors - The synthesis of acetamide derivatives for evaluation as protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrates the role of such compounds in developing treatments for conditions like diabetes. This research illustrates how structural modifications of acetamide compounds can yield significant pharmacological activities, potentially leading to new therapeutic agents (Saxena et al., 2009).
Antioxidant Properties
- Antioxidant Activity of Indolyl Acetamide Derivatives - A study synthesizing indolyl acetamide derivatives to evaluate their antioxidant activity provides an example of the therapeutic potential of acetamide modifications. Such research underscores the importance of acetamide derivatives in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Safety And Hazards
Safety and hazard analysis would involve studying any risks associated with the compound. This could include its toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve speculation on potential applications for the compound, areas where further research is needed, and possible modifications that could be made to its structure to enhance its properties.
Please note that this is a general guide and the specifics could vary depending on the particular compound and the context in which it is being studied. For detailed information on “N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide”, I would recommend consulting scientific literature or a chemistry professional.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZAEYYYDZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
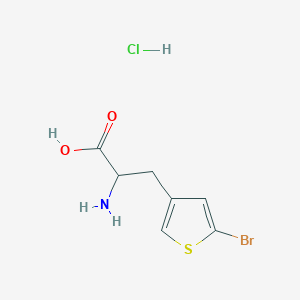
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)

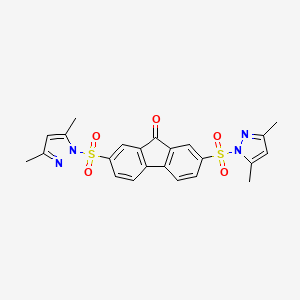
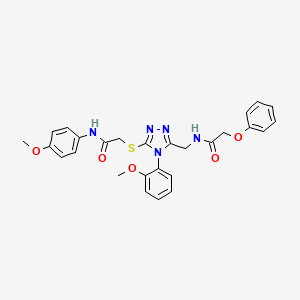
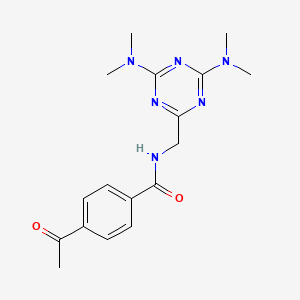
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)
